Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is a chemical compound with the molecular formula and a molecular weight of approximately 306.74 g/mol. This compound features a methoxy group and a chloromethylphenoxy group, which contribute to its unique chemical properties. The structure can be represented by the SMILES notation: COC(=O)C1=CC(=C(C=C1)Cl)OC(=O)C2=C(C=CC=C2)OC
. The presence of chlorine and methoxy groups suggests potential reactivity in various chemical environments, making it a subject of interest in synthetic organic chemistry and pharmacology .
These reactions highlight its versatility for further functionalization in synthetic pathways .
Research into its specific biological effects remains necessary to fully understand its potential applications in medicine and pharmacology .
Several synthetic routes can be employed to produce methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate:
These methods provide flexibility in modifying the compound's structure for desired properties .
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate has potential applications in various fields:
The exploration of these applications could lead to significant advancements in both medicinal chemistry and agricultural science .
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 2-amino-5-methoxybenzoate | 2475-80-1 | 0.97 |
Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 | 0.95 |
Methyl 3-amino-5-methoxybenzoate | 217314-47-1 | 0.95 |
Methyl 2-amino-5-hydroxybenzoate | 1882-72-0 | 0.93 |
Methyl 2-amino-3-methoxybenzoate | 5121-34-6 | 0.92 |
This table illustrates that while there are several similar compounds, methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate's unique combination of functional groups (chloromethyl and methoxy) sets it apart, potentially leading to distinct biological activities and chemical reactivities .